Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate
Description
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a halogenated imidazopyrimidine derivative characterized by a fused bicyclic core. Its structure features a bromine atom at position 8, a chlorine atom at position 5, and an ethyl ester group at position 1 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing adenosine receptor antagonists and kinase inhibitors . Its synthesis involves sequential halogenation steps, including the use of POCl₃ for chlorination and bromine-containing reagents for introducing the bromo substituent .
Properties
Molecular Formula |
C9H7BrClN3O2 |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-7-5(10)3-12-9(11)14(7)4-13-6/h3-4H,2H2,1H3 |
InChI Key |
JWLGPRLARQSEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN=C(N2C=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives in the presence of a catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s biological and physicochemical properties are influenced by its heterocyclic core and substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure :
- The imidazo[1,5-c]pyrimidine core (target compound) differs from triazolo[1,5-c]pyrimidine () and thiazolo-triazolopyrimidine () in electronic properties and steric bulk, affecting receptor binding.
- The imidazo[1,2-c]pyrimidine isomer () exhibits distinct ring junction geometry, altering solubility and reactivity .
Ethyl ester groups improve solubility in organic solvents, facilitating further derivatization .
Physicochemical Properties
Biological Activity
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C9H7BrClN3O2
- Molecular Weight : 304.53 g/mol
- CAS Number : 2369771-66-2
- Purity : Typically 95% to 98% .
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine exhibit antimicrobial properties. For instance, related imidazo[1,2-c]pyrimidines have shown effectiveness against various pathogens, including Cryptosporidium parvum, a significant protozoan parasite responsible for gastrointestinal infections. The EC50 values for these compounds can be as low as 0.17 μM, highlighting their potency in vitro against this pathogen .
Structure-Activity Relationships (SAR)
Understanding the SAR of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine is crucial for optimizing its biological activity. Research has demonstrated that modifications to the heteroaryl head group can significantly influence the compound's efficacy. For instance, replacing the triazolopyridazine moiety with different heteroaryl groups has yielded analogs with improved potency and reduced cardiotoxicity, as evidenced by their selectivity profiles against the hERG ion channel .
Inhibition Studies
Inhibition studies have focused on the compound's ability to target specific enzymes or pathways. For example, related compounds have been investigated for their potential as inhibitors of human hepatic ketohexokinase (KHK), which plays a role in fructose metabolism. Potent inhibitors in this class have shown IC50 values ranging from 5 to 20 nM, indicating strong pharmacological potential .
Study on Antiparasitic Activity
A notable study involved the evaluation of various imidazo[1,5-c]pyrimidine derivatives against Cryptosporidium parvum. The results highlighted that this compound exhibited promising in vitro activity with an EC50 value significantly lower than many existing treatments. This positions it as a candidate for further development in treating cryptosporidiosis, especially in immunocompromised patients where current therapies are less effective .
Pharmacokinetic Profiling
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggests favorable ADME profiles compared to other compounds in its class, with good oral bioavailability and metabolic stability observed in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, halogenation at the 8-position may involve reacting a precursor (e.g., 5-chloroimidazo[1,5-c]pyrimidine) with brominating agents like PBr₃ or NBS in polar aprotic solvents (DMF, DCM). Ethyl esterification is typically achieved using ethyl chloroformate under basic conditions (e.g., K₂CO₃). Purification via flash chromatography (hexane/EtOAc gradients) yields the final product .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | PBr₃, DMF, 90°C, 6h | ~70% | >95% |
| Esterification | Ethyl chloroformate, K₂CO₃, THF | 85% | 97% |
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- NMR : ¹H/¹³C NMR spectra confirm regiochemistry. For instance, the ethyl ester group shows a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂). Aromatic protons in the imidazo-pyrimidine core appear between 7.5–8.5 ppm .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Theoretical and experimental m/z values should align within 3 ppm error .
Advanced Research Questions
Q. How can researchers address contradictory crystallographic data during structure refinement?
- Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Contradictions in thermal parameters or occupancy may arise from disorder; apply restraints (e.g., SIMU, DELU) to stabilize refinement. For twinned crystals, utilize the TWIN/BASF commands. Validate results with R-factor convergence (<5%) and CCDC deposition .
Q. What side reactions occur during halogenation at the 8-position, and how are they minimized?
- Mechanistic Insight : Competing electrophilic substitution at the 5-chloro site or over-bromination can occur. Mitigation strategies:
- Use stoichiometric bromine equivalents.
- Monitor reaction progress via TLC/LC-MS.
- Quench excess bromine with Na₂S₂O₃ .
- Data Comparison :
| Brominating Agent | Byproducts Observed (LC-MS) | Yield Optimization |
|---|---|---|
| NBS | Dibrominated derivatives | 65% (0.5 eq NBS) |
| PBr₃ | De-esterification products | 72% (low temp) |
Q. How does the electronic nature of the imidazo[1,5-c]pyrimidine core influence Suzuki-Miyaura cross-coupling?
- Analysis : The electron-deficient core (due to adjacent N atoms) enhances oxidative addition with Pd catalysts. Substituents at the 5- and 8-positions modulate reactivity:
- Electron-withdrawing groups (Cl, Br) increase electrophilicity, accelerating coupling.
- Steric hindrance at the 8-position may require bulky ligands (e.g., SPhos) .
- Case Study : Coupling with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane at 100°C achieves >80% conversion (monitored by ¹H NMR) .
Troubleshooting Experimental Challenges
Q. Why do NMR spectra show unexpected splitting patterns for aromatic protons?
- Resolution : Dynamic effects (tautomerism) in the imidazo-pyrimidine ring can cause splitting. Use variable-temperature NMR (VT-NMR) to stabilize conformers. For example, at −40°C, tautomer equilibria slow, simplifying signals .
Q. How to improve low yields in multi-step syntheses?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
